molecular formula C13H18O B2390174 1-(1-Phenylcyclopentyl)ethan-1-ol CAS No. 101266-82-4

1-(1-Phenylcyclopentyl)ethan-1-ol

Cat. No.: B2390174
CAS No.: 101266-82-4
M. Wt: 190.286
InChI Key: OLDXGGGHOCSMIT-UHFFFAOYSA-N
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Description

1-(1-Phenylcyclopentyl)ethan-1-ol is an organic compound with the molecular formula C13H18O It is characterized by a phenyl group attached to a cyclopentyl ring, which is further bonded to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenylcyclopentyl)ethan-1-ol typically involves the reaction of phenylcyclopentyl ketone with a reducing agent. One common method is the reduction of phenylcyclopentyl ketone using sodium borohydride (NaBH4) in an ethanol solvent. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. In this process, phenylcyclopentyl ketone is subjected to hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenylcyclopentyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(1-Phenylcyclopentyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(1-Phenylcyclopentyl)ethan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a phenyl group, cyclopentyl ring, and ethanol moiety makes it versatile for various applications in research and industry .

Properties

IUPAC Name

1-(1-phenylcyclopentyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-11(14)13(9-5-6-10-13)12-7-3-2-4-8-12/h2-4,7-8,11,14H,5-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDXGGGHOCSMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCCC1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101266-82-4
Record name 1-(1-phenylcyclopentyl)ethan-1-ol
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